Acetic acid, 2-fluoro-2-(phenylsulfinyl)-, ethyl ester
Description
The phenylsulfinyl moiety introduces chirality at the sulfur atom, making stereochemical control critical in its synthesis . This compound is structurally distinct due to the electron-withdrawing sulfinyl group and the electronegative fluorine atom, which influence its reactivity and physical properties.
Properties
IUPAC Name |
ethyl 2-(benzenesulfinyl)-2-fluoroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3S/c1-2-14-10(12)9(11)15(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVKMVPNWYLHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)S(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of acetic acid, 2-fluoro-2-(phenylsulfinyl)-, ethyl ester typically involves the reaction of fluorinated compounds with phenylsulfinyl chloride, followed by esterification with ethanol
Biological Activity
Acetic acid, 2-fluoro-2-(phenylsulfinyl)-, ethyl ester is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFOS
- Molecular Weight : 202.26 g/mol
- Structural Features : The presence of a fluorine atom and a phenylsulfinyl group significantly affects the compound's reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of acetic acid derivatives often involves several mechanisms:
- Enzyme Inhibition : Compounds with sulfinyl groups can act as inhibitors for various enzymes. For instance, they may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
- Antioxidant Properties : Certain derivatives have shown potential as antioxidants, reducing oxidative stress in cells.
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, contributing to its therapeutic effects in conditions like arthritis.
Table 1: Summary of Biological Activities
Case Studies
-
Enzyme Inhibition Study :
A study investigated the inhibitory effects of this compound on cytochrome P450 enzymes. The results indicated a dose-dependent inhibition, suggesting potential for drug-drug interaction implications in pharmacotherapy. -
Antioxidant Efficacy :
In vitro assays demonstrated that the compound effectively scavenged free radicals and reduced lipid peroxidation in cellular models. This suggests its utility as a protective agent against oxidative damage. -
Anti-inflammatory Effects :
Research highlighted the compound's ability to lower levels of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This positions it as a candidate for further development in treating inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
Fluorine Substitution in Drug Design
The incorporation of fluorine atoms into drug molecules is a well-established strategy to enhance biological activity and pharmacokinetic properties. The introduction of a fluorine atom in acetic acid derivatives can significantly increase lipophilicity, which improves membrane penetration and bioavailability. For instance, studies have shown that fluorinated compounds often exhibit enhanced potency compared to their non-fluorinated counterparts .
Case Study: Anti-inflammatory Agents
Research has demonstrated that compounds similar to acetic acid, 2-fluoro-2-(phenylsulfinyl)-, ethyl ester have shown promising anti-inflammatory effects. The fluorinated cortisone derivative 9α-fluoroacetic acid was found to be approximately 15 times more potent than hydrocortisone . This illustrates the potential of fluorinated acetic acid derivatives in developing new anti-inflammatory drugs.
Organic Synthesis
Synthetic Pathways
this compound can serve as a valuable intermediate in organic synthesis. Its unique structure allows for various transformations that can lead to the formation of complex molecules.
Table: Synthetic Applications
Agricultural Chemistry
Herbicide Development
Fluorinated carboxylic acids, including derivatives of acetic acid like the one , have been explored for their potential as herbicides. The unique properties imparted by the fluorine atom can enhance herbicidal activity and selectivity .
Case Study: Herbicide Efficacy
In agricultural studies, certain fluorinated compounds demonstrated effective post-emergence treatment rates ranging from 1.0 kg/ha to 3.0 kg/ha, showcasing their potential utility in crop protection strategies .
Material Science
Polymer Applications
Due to its reactive nature, this compound can also be employed in the synthesis of functional polymers. The incorporation of sulfinyl groups can enhance the thermal stability and mechanical properties of polymeric materials.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Features and Reactivity
Key Observations :
- Sulfur Oxidation State : The sulfinyl group (-S(O)-) in the target compound is less stable but more reactive than sulfonyl (-SO2-) or thioether (-S-) groups. This intermediate oxidation state allows for selective desulfinylation or further oxidation .
- Fluorine Effects: The α-fluoro group enhances electrophilicity, stabilizing enolates for nucleophilic substitutions. Compared to difluoro analogs (e.g., compound 1 in ), monofluorination reduces steric hindrance but increases acidity at the α-position.
- Ester Functionality : The ethyl ester group improves solubility in organic solvents and facilitates purification, similar to β-keto esters (e.g., ).
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Differences :
- The sulfinyl group in the target compound confers lower thermal stability compared to sulfonyl analogs.
Q & A
Basic: What synthetic methodologies are optimal for preparing "Acetic acid, 2-fluoro-2-(phenylsulfinyl)-, ethyl ester," and how does catalyst design influence enantioselectivity?
The compound can be synthesized via enantioselective fluorination of α-branched aldehydes using chiral primary amine catalysts. For example, (R)-configured binaphthyl-based catalysts with ester moieties enhance stereocontrol by stabilizing transition states through hydrogen bonding and steric effects. A reported protocol involves reacting 2-phenylpropanal with N-fluorobenzenesulfonimide (NFSI) in dichloromethane at −40°C, achieving >90% enantiomeric excess (ee) with 10 mol% catalyst loading . Key variables include temperature (−40°C to 25°C), solvent polarity, and substituents at the 3,3'-positions of the binaphthyl backbone, which modulate enantioselectivity.
Advanced: How does the phenylsulfinyl group affect the electronic environment and fluorination kinetics of this compound?
The phenylsulfinyl group acts as an electron-withdrawing substituent, polarizing the α-carbon and facilitating nucleophilic fluorination. Computational studies suggest its sulfinyl oxygen stabilizes the fluorinated transition state via dipole interactions, reducing activation energy. Kinetic experiments (e.g., variable-temperature NMR) reveal a 2.5-fold rate enhancement compared to non-sulfinyl analogs. However, steric hindrance from the sulfinyl group may lower yields in bulkier substrates, requiring tailored catalysts (e.g., 3,3'-diaryl-BINOL derivatives) .
Basic: Which analytical techniques are most reliable for confirming the stereochemical purity of this compound?
- 19F NMR : Distinct chemical shifts for (R)- and (S)-enantiomers (Δδ ≈ 0.3–0.5 ppm) due to fluorine’s sensitivity to chiral environments.
- Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol eluents resolves enantiomers (retention time difference >2 min).
- X-ray crystallography : Definitive structural confirmation, particularly for crystalline derivatives (e.g., co-crystallization with thiourea-based chiral selectors) .
Advanced: How do thermodynamic parameters (e.g., ΔrH°, Δvap H°) inform storage and reaction design?
- Evaporation enthalpy (Δvap H°) : 8.29 kcal/mol at 335 K (from trifluoroacetate analogs) suggests volatility, necessitating low-temperature storage (−20°C) under inert gas .
- Reaction enthalpy (ΔrH°) : 21.4 kcal/mol indicates exothermic fluorination, requiring controlled addition of NFSI to prevent thermal runaway.
- Critical temperature (Tc) : Estimated at 550 K via Joback’s method, guiding solvent selection (e.g., DMF for high-boiling reactions) .
Data Contradiction: How should researchers resolve discrepancies in reported fluorination yields (e.g., 70% vs. 90%)?
Discrepancies often arise from:
- Catalyst purity : Trace moisture (>50 ppm) deactivates chiral amines. Use Karl Fischer titration for solvent drying validation.
- Reaction scale : Microliter-scale screenings may overestimate yields vs. gram-scale syntheses. Replicate conditions with rigorous exclusion of oxygen (Schlenk line).
- Analytical calibration : Validate HPLC methods with racemic standards to avoid integration errors .
Advanced: What strategies improve solubility for in vitro biological assays without destabilizing the compound?
- Co-solvent systems : 10% DMSO/PBS (v/v) increases aqueous solubility to ~5 mM. Pre-screen for colloidal aggregation via dynamic light scattering.
- Prodrug formulation : Hydrolysis of the ethyl ester to the carboxylic acid (pH 7.4 buffer, 37°C) enhances solubility but requires kinetic monitoring (HPLC-MS).
- Cyclodextrin encapsulation : 2-hydroxypropyl-β-cyclodextrin (10% w/v) improves solubility 8-fold via host-guest complexation, confirmed by ROESY NMR .
Basic: What safety protocols are critical when handling this compound’s reactive intermediates?
- Sulfinyl chloride precursors : Use double-walled gloves and fume hoods (TLV 0.1 ppm). Neutralize spills with 5% sodium bicarbonate.
- Fluorinated byproducts : Install HEPA filters to capture volatile fluorocarbons (e.g., HF emissions detected via IR spectroscopy).
- Ethyl ester stability : Store under argon at −20°C; monitor decomposition (TGA/DSC) above 40°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
